7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxyphenyl and a methyl group attached. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions to form the intermediate 2-amino-4-(4-methoxyphenyl)thiazole. This intermediate then undergoes cyclization with formamide to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Neuroprotection: The compound has shown promise in neuroprotective studies, potentially offering therapeutic benefits for neurodegenerative diseases.
Antimicrobial Activity: Research has indicated its potential use as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
MPC-6827: A thienopyrimidine derivative known for its anticancer properties.
Triazole-Pyrimidine Hybrids: Compounds with similar structural motifs that exhibit neuroprotective and anti-inflammatory activities.
Uniqueness
7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its methoxyphenyl group contributes to its enhanced neuroprotective and anticancer properties .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-8-15-12-11(7-19-13(12)14(16)17)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUBRDPHNQSSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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